4-chloro-N-{1-methyl-2-[2-(propanoylamino)ethyl]-1H-benzimidazol-5-yl}benzamide
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Overview
Description
4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is a complex organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a benzodiazole core, which is a fused heterocyclic system containing both benzene and diazole rings, and a benzamide moiety, which is a benzene ring substituted with an amide group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Substitution Reactions:
Amidation: The final step involves the formation of the benzamide moiety through the reaction of the benzodiazole derivative with propanamide under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Formation of benzodiazole oxides.
Reduction: Formation of benzodiazole amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with receptor proteins, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-CHLORO-N-[2-METHYL-1-(3-MORPHOLINOPROPYL)-5-PHENYL-1H-PYRROL-3-YL]BENZAMIDE
- 4-CHLORO-N-[2-FURAN-2-YL-1-(3-METHOXY-PROPYLCARBAMOYL)-VINYL]-BENZAMIDE
Uniqueness
4-CHLORO-N-[1-METHYL-2-(2-PROPANAMIDOETHYL)-1H-1,3-BENZODIAZOL-5-YL]BENZAMIDE is unique due to its specific substitution pattern and the presence of both benzodiazole and benzamide moieties. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H21ClN4O2 |
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Molecular Weight |
384.9 g/mol |
IUPAC Name |
4-chloro-N-[1-methyl-2-[2-(propanoylamino)ethyl]benzimidazol-5-yl]benzamide |
InChI |
InChI=1S/C20H21ClN4O2/c1-3-19(26)22-11-10-18-24-16-12-15(8-9-17(16)25(18)2)23-20(27)13-4-6-14(21)7-5-13/h4-9,12H,3,10-11H2,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
WPRHTPOXWHHGDL-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NCCC1=NC2=C(N1C)C=CC(=C2)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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